molecular formula C5H7N3S2 B2895579 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol CAS No. 852400-37-4

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol

Cat. No.: B2895579
CAS No.: 852400-37-4
M. Wt: 173.25
InChI Key: RBPGSAZBLLEDHB-UHFFFAOYSA-N
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Description

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing a thiadiazole ring with a cyclopropylamino substituent at the 5-position and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the thiadiazole ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the cyclopropylamino group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Modified thiadiazole derivatives.

    Substitution: Various substituted thiadiazole compounds.

Scientific Research Applications

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. The cyclopropylamino group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopropylamino)-1,3,4-thiadiazole-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a thiol group.

    5-(Cyclopropylamino)-1,3,4-oxadiazole-2-thiol: Contains an oxadiazole ring instead of a thiadiazole ring.

    5-(Cyclopropylamino)-1,3,4-triazole-2-thiol: Contains a triazole ring instead of a thiadiazole ring.

Uniqueness

5-(Cyclopropylamino)-1,3,4-thiadiazole-2-thiol is unique due to the presence of both a thiadiazole ring and a thiol group, which confer specific chemical reactivity and potential biological activity. The cyclopropylamino substituent further enhances its properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(cyclopropylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S2/c9-5-8-7-4(10-5)6-3-1-2-3/h3H,1-2H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPGSAZBLLEDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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